molecular formula C20H26N2O8S2 B2892169 2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate CAS No. 2088860-61-9

2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate

Cat. No.: B2892169
CAS No.: 2088860-61-9
M. Wt: 486.55
InChI Key: VJTMZAGSOJXJIV-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.3]heptane is a chemical compound with the empirical formula C5H9NO . It is a solid substance and is used as an intermediate in pharmaceutical and chemical synthesis . It has been proposed as a surrogate for morpholine in drug-like compounds .


Synthesis Analysis

The synthesis of 2-Oxa-6-azaspiro[3.3]heptane has been described as challenging . A well-scalable approach has been developed for the synthesis of 2-oxa-6-azaspiro[3.3]heptane as a stable, crystalline, well-defined, and more soluble sulfonate salt .


Molecular Structure Analysis

The molecular structure of 2-Oxa-6-azaspiro[3.3]heptane consists of a seven-membered ring containing one oxygen atom and one nitrogen atom . The average mass of the molecule is 99.131 Da, and the monoisotopic mass is 99.068413 Da .


Physical and Chemical Properties Analysis

2-Oxa-6-azaspiro[3.3]heptane has a density of 1.1±0.1 g/cm3, a boiling point of 165.7±40.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C . It has a molar refractivity of 26.5±0.4 cm3, and its polarizability is 10.5±0.5 10-24 cm3 . The compound has two hydrogen bond acceptors, one hydrogen bond donor, and no freely rotating bonds .

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane is not well-documented in the literature. As an intermediate in chemical synthesis , it likely undergoes reactions to form other compounds, but the specific mechanisms of these reactions are not clear.

Safety and Hazards

2-Oxa-6-azaspiro[3.3]heptane is classified as Acute Tox. 3 Oral according to Sigma-Aldrich . It is harmful if swallowed and harmful in contact with skin . The recommended storage class code is 6.1C, which refers to combustible, acute toxic Cat.3/toxic compounds or compounds which cause chronic effects .

Properties

IUPAC Name

naphthalene-1,5-disulfonic acid;2-oxa-6-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.2C5H9NO/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5(2-6-1)3-7-4-5/h1-6H,(H,11,12,13)(H,14,15,16);2*6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTMZAGSOJXJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2.C1C2(CN1)COC2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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